1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyridinone moiety. Its chemical formula is C21H26N2O3, and it has a molecular weight of 354.45 g/mol .
Preparation Methods
The synthesis of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves several steps. One common method includes the reaction of 4-hydroxy-6-methyl-2-pyridone with 2-bromoethyl diphenylmethyl piperazine under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridone attacks the bromoethyl group, forming the desired product .
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the synthesis of related compounds and as an intermediate in the production of active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the activity of downstream signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one can be compared with similar compounds such as:
2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxyacetic acid: This compound shares a similar piperazine structure but differs in its functional groups and overall structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring but are structurally distinct due to the presence of benzoimidazole moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C25H27N3O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C25H27N3O3/c1-19-16-22(29)17-23(30)28(19)18-24(31)26-12-14-27(15-13-26)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16-17,25,29H,12-15,18H2,1H3 |
InChI Key |
RVZQNYLXUBJHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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